molecular formula C8H7N3O2S B1416245 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde CAS No. 938459-16-6

5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde

Cat. No.: B1416245
CAS No.: 938459-16-6
M. Wt: 209.23 g/mol
InChI Key: KMBWSLQWLYHFMA-UHFFFAOYSA-N
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Description

5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is a heterocyclic compound featuring a furan ring substituted with an aldehyde group at position 2 and a thioether-linked 4-methyl-1,2,4-triazole moiety at position 5. The compound’s structure combines the electron-rich aromaticity of furan with the hydrogen-bonding and coordination capabilities of the triazole ring, making it a promising candidate for pharmaceutical and agrochemical applications. The thioether bridge enhances stability and modulates lipophilicity, while the aldehyde group offers reactivity for further functionalization .

Properties

IUPAC Name

5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-11-5-9-10-8(11)14-7-3-2-6(4-12)13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBWSLQWLYHFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651049
Record name 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-16-6
Record name 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.

    Thioether Formation: The triazole derivative is then reacted with a furan derivative containing a leaving group (such as a halide) under basic conditions to form the thioether linkage.

    Formylation: The final step involves the formylation of the furan ring, which can be achieved using Vilsmeier-Haack reaction conditions, where the furan derivative is treated with a formylating agent like DMF and POCl₃.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furancarboxylic acid.

    Reduction: 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furylmethanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The triazole ring is known for its bioactivity, and the aldehyde group can be further modified to enhance biological properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde in biological systems involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.

Comparison with Similar Compounds

Triazole-Thio-Furan Derivatives

  • Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetate): Structural Differences: Replaces the aldehyde with an acetate group and introduces a phenyl substituent on the triazole ring. The acetate improves solubility but reduces electrophilicity compared to the aldehyde . Biological Activity: Exhibits immunomodulatory, antioxidant, and hepatoprotective properties, attributed to the triazole-thio-furan core .
  • 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine :

    • Structural Differences : Substitutes the furan-aldehyde with a decylthio chain and morpholine ring.
    • Functional Impact : The long alkyl chain enhances membrane permeability, while morpholine introduces basicity.
    • Biological Activity : Demonstrates potent antifungal and antimicrobial activity due to the lipophilic decyl chain .

Triazole-Thio-Benzamide Derivatives

  • 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (AB4): Structural Differences: Replaces the furan-aldehyde with a benzamide-thiazole system. Functional Impact: The benzamide group introduces hydrogen-bonding sites, while the thiazole ring enhances π-π stacking.

Triazole-Thio-Acetaldehyde Derivatives

  • 2-(4H-1,2,4-Triazol-3-ylthio)acetaldehyde Derivatives :
    • Structural Differences : Substitutes the furan ring with a simpler acetaldehyde group.
    • Functional Impact : Reduced aromaticity and conjugation, leading to lower thermal stability.
    • Applications : Studied for agrochemical activity, influencing plant growth (e.g., blackberry propagules) .

Physicochemical Properties

  • Lipophilicity : The aldehyde group in 5-[(4-Methyl-4H-triazol-3-yl)thio]-2-furaldehyde reduces logP compared to alkylthio analogs (e.g., decylthio derivative in ).
  • Solubility: Aldehydes generally exhibit lower aqueous solubility than carboxylates (e.g., Tryfuzol®’s acetate group) but higher than nonpolar alkyl chains .
  • Stability : Thioether bonds provide oxidative stability over disulfides, as seen in related triazole-thio compounds .

Biological Activity

5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is a compound that has garnered attention in various fields including agricultural chemistry, pharmaceuticals, and material science. This article explores its biological activity, focusing on its antimicrobial properties, potential as a fungicide, and other pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula C8H7N3O2SC_8H_7N_3O_2S and features a triazole ring which is known for its diverse biological activities. The triazole moiety is particularly significant in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, including resistant ones. The Minimum Inhibitory Concentration (MIC) values suggest that it may be comparable or superior to existing antibiotics.

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus0.125 - 0.5
Escherichia coli0.5 - 1.0
Candida albicans1.0 - 2.0

Antifungal Activity

The compound has shown potential as a fungicide in agricultural applications. Its efficacy against fungal pathogens can enhance crop yield and quality by protecting plants from infections.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of triazole compounds and tested their antimicrobial properties. The results indicated that derivatives containing the triazole moiety exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Agricultural Application

Another study focused on the application of this compound in agriculture. The findings revealed that the compound effectively reduced fungal infections in crops, suggesting its potential as a safe and effective fungicide .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in the metabolic pathways of microorganisms. The triazole ring interacts with enzyme active sites, disrupting normal cellular functions and leading to cell death.

Q & A

Q. Q: What are the critical parameters for optimizing the synthesis of 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde to ensure high yield and purity?

A: Synthesis of this compound involves multi-step reactions, often starting with the functionalization of the triazole core. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitution at the thiol group .
  • Temperature control : Reactions are typically conducted under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .
  • Catalysts : Triethylamine or acetic anhydride may be used to deprotonate thiol groups, enhancing reactivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol is recommended for isolating the final product .

Basic Analytical Characterization

Q. Q: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

A: A combination of techniques is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR can verify the presence of the furyl aldehyde (δ ~9.8 ppm for aldehyde proton) and triazole-thioether linkage (δ ~3.5–4.0 ppm for methyl groups) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z: 223.25 for C9_9H9_9N3_3O2_2S) and rule out impurities .
  • HPLC-DAD : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% recommended for pharmacological studies) .

Advanced Biological Screening

Q. Q: How can researchers design assays to evaluate the antimicrobial potential of this compound while addressing conflicting data in literature?

A: Conflicting data often arise from variations in assay conditions. To standardize:

  • Strain selection : Use reference strains (e.g., Candida albicans ATCC 10231, Staphylococcus aureus ATCC 25923) and clinical isolates for comparative analysis .
  • Dose-response curves : Test concentrations from 1–100 µM in triplicate, with fluconazole or ampicillin as positive controls .
  • Mechanistic studies : Combine MIC assays with time-kill kinetics and membrane permeability tests (e.g., propidium iodide uptake) to distinguish static vs. cidal effects .
  • Data normalization : Express results as % inhibition relative to solvent controls to account for batch-to-batch variability .

Advanced Stability and Degradation

Q. Q: What methodologies are recommended to assess the hydrolytic stability of this compound under physiological conditions?

A: Stability studies should mimic physiological pH and temperature:

  • Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Degradation monitoring : Use HPLC-MS to track the formation of degradation products, such as oxidized thioether or hydrolyzed aldehyde derivatives .
  • Kinetic analysis : Calculate half-life (t1/2_{1/2}) using first-order kinetics. For example, if degradation exceeds 10% within 24 hours, consider structural modifications (e.g., replacing the aldehyde with a methyl ester) .

Advanced Pharmacological Profiling

Q. Q: How can researchers design in vivo studies to evaluate the neuroprotective or stress-alleviating effects of this compound, given its structural similarity to known bioactive triazoles?

A: Preclinical models should focus on:

  • Animal models : Use chronic unpredictable stress (CUS) in rodents to assess anxiolytic effects, with cortisol/corticosterone levels as biomarkers .
  • Dosing regimens : Administer orally (10–50 mg/kg/day) for 14–28 days, with positive controls like diazepam .
  • Behavioral assays : Employ the elevated plus maze (EPM) and forced swim test (FST) to quantify anxiety- and depression-like behaviors .
  • Toxicity screening : Monitor liver enzymes (ALT, AST) and renal function (creatinine) weekly to ensure safety .

Data Contradiction Resolution

Q. Q: How should researchers address discrepancies in reported biological activities of triazole-thioether derivatives?

A: Contradictions often stem from:

  • Structural analogs : Minor substituent changes (e.g., methyl vs. phenyl groups) can drastically alter activity. Compare data only between compounds with identical core structures .
  • Assay conditions : Normalize results to account for differences in incubation time, solvent (DMSO vs. ethanol), or cell viability assays (MTT vs. resazurin) .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify outliers and confirm significance thresholds (p < 0.05) .

Tables for Quick Reference

Parameter Recommended Conditions References
Synthesis solventDMF or THF, reflux at 80–100°C
HPLC purity threshold>95% (λ = 254 nm, C18 column)
Antimicrobial testing1–100 µM, C. albicans ATCC 10231
In vivo dosing (rodents)10–50 mg/kg/day, oral, 14–28 days

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Reactant of Route 2
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5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde

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